molecular formula C5H11ClN+ B1204442 N-2-Chloroethyl-N-methylaziridinium CAS No. 57-54-5

N-2-Chloroethyl-N-methylaziridinium

Cat. No.: B1204442
CAS No.: 57-54-5
M. Wt: 120.6 g/mol
InChI Key: LWMDBBLXXQCZLB-UHFFFAOYSA-N
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Description

N-2-Chloroethyl-N-methylaziridinium is a chemical compound with the molecular formula C5H11ClN+. It is known for its unique structure, which includes a chloroethyl group and a methylaziridinium ion. This compound has significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-2-Chloroethyl-N-methylaziridinium can be synthesized through the reaction of N-methylaziridine with 2-chloroethanol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-2-Chloroethyl-N-methylaziridinium undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce N-alkyl derivatives, while oxidation reactions can lead to the formation of N-oxide compounds.

Scientific Research Applications

N-2-Chloroethyl-N-methylaziridinium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of aziridinium ions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-2-Chloroethyl-N-methylaziridinium involves its interaction with nucleophiles in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by damaging cellular components.

Comparison with Similar Compounds

N-2-Chloroethyl-N-methylaziridinium can be compared with other similar compounds, such as:

    N-2-Chloroethyl-N-methylamine: This compound has a similar structure but lacks the aziridinium ion, resulting in different chemical properties and reactivity.

    N-2-Chloroethyl-N-methylpyrrolidinium: This compound contains a pyrrolidinium ion instead of an aziridinium ion, leading to variations in its biological activity and applications.

Uniqueness: The unique structure of this compound, particularly the presence of the aziridinium ion, distinguishes it from other similar compounds

Properties

IUPAC Name

1-(2-chloroethyl)-1-methylaziridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN/c1-7(3-2-6)4-5-7/h2-5H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMDBBLXXQCZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36375-20-9 (chloride)
Record name N-2-Chloroethyl-N-methylaziridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90205603
Record name N-2-Chloroethyl-N-methylaziridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-54-5
Record name N-2-Chloroethyl-N-methylaziridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-Chloroethyl-N-methylaziridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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